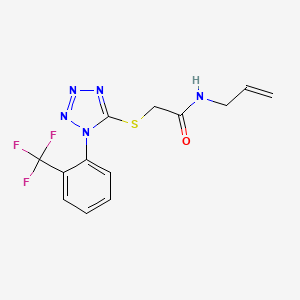
N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide, also known as TAT, is a compound that has gained attention in recent years due to its potential applications in scientific research. TAT is a tetrazole-thioacetamide derivative that has shown promise in various studies for its unique mechanism of action and biochemical effects. In
作用機序
The mechanism of action of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide is not fully understood, but it has been suggested that it may act by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation and cell survival. This compound has been shown to inhibit the activation of NF-κB in various studies, including the study by Zhang et al. (2019) mentioned earlier.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, this compound has been reported to inhibit the production of reactive oxygen species (ROS) in a study by Liu et al. (2017), which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide in lab experiments is its unique mechanism of action and potential for multiple applications. However, one limitation is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
将来の方向性
There are several future directions for research on N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide, including:
1. Investigating the pharmacokinetics and toxicity of this compound in vivo
2. Exploring the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease
3. Developing new synthesis methods for this compound to improve its yield and purity
4. Studying the effects of this compound on different cell types and tissues to better understand its mechanism of action
5. Investigating the potential of this compound as a drug delivery system for other compounds.
In conclusion, this compound is a compound that has shown promise in various scientific research applications due to its unique mechanism of action and biochemical effects. Further studies are needed to fully understand its potential as a therapeutic agent and to determine its pharmacokinetics and toxicity.
合成法
The synthesis of N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide involves a multi-step process that starts with the reaction of 2-(trifluoromethyl)phenylhydrazine with ethyl 2-bromoacetate to form 2-(trifluoromethyl)phenylhydrazine hydrobromide. This compound is then reacted with thioacetic acid to form the thioacetamide derivative. The final step involves the reaction of the thioacetamide derivative with allyl bromide to form this compound. This synthesis method has been reported in a study by Liu et al. (2017).
科学的研究の応用
N-allyl-2-((1-(2-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)acetamide has shown potential in various scientific research applications, including cancer therapy, inflammation, and neuroprotection. In a study by Chen et al. (2019), this compound was shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Another study by Zhang et al. (2019) demonstrated the anti-inflammatory effects of this compound in a mouse model of acute lung injury. This compound has also shown neuroprotective effects in a study by Liu et al. (2017), where it was shown to reduce neuronal damage in a rat model of ischemic stroke.
特性
IUPAC Name |
N-prop-2-enyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5OS/c1-2-7-17-11(22)8-23-12-18-19-20-21(12)10-6-4-3-5-9(10)13(14,15)16/h2-6H,1,7-8H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFIWIQDJPMUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CSC1=NN=NN1C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide](/img/structure/B2458895.png)
![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide](/img/structure/B2458896.png)

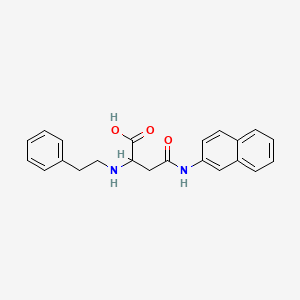
![3-(4-Fluorobenzyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2458899.png)
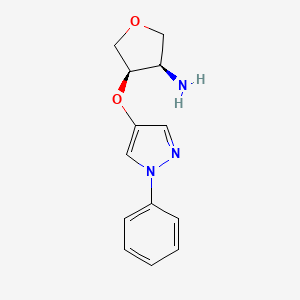
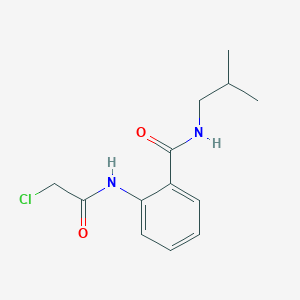
![methyl 4-(2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzoate](/img/structure/B2458905.png)

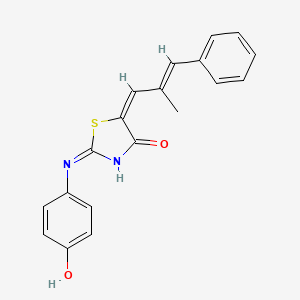

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2458911.png)

![5-{[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]thio}-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2458913.png)
